molecular formula C17H16F2N6O B2776828 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea CAS No. 941875-90-7

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea

Cat. No.: B2776828
CAS No.: 941875-90-7
M. Wt: 358.353
InChI Key: RTEFVSROZNYKTN-UHFFFAOYSA-N
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Description

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea, also known as DPTU, is a chemical compound that has emerged as a promising candidate for various scientific research applications.

Scientific Research Applications

Catalyst Recycling and Solvent Behavior

  • A study by J. van den Broeke et al. (2002) introduces a novel fluorous room-temperature ionic liquid that was used as a solvent for the homogeneous hydrosilylation of 1-octene. This compound facilitates efficient catalyst recycling through biphasic separation, maintaining an average retention of catalyst activity of 94%.

Frustrated Lewis Pairs and Hydrogen Activation

  • Research by Sabrina Kronig et al. (2011) explored the potential of Lewis acid-base pairs involving N-heterocyclic carbenes and tris(pentafluorophenyl)borane for frustrated Lewis pair (FLP) behavior, leading to heterolytic dihydrogen activation. This illustrates the application of related compounds in activating small molecules through non-traditional mechanisms.

Photocycloaddition Products and Luminescence Sensing

  • A coordination polymer with photocycloaddition properties and selective luminescence sensing for iron(III) ions was developed, as detailed by Feilong Hu et al. (2015). The compound showcases an innovative approach to creating multifunctional materials for sensing and adsorption applications.

Molecular Wires and Optoelectronic Properties

  • Changsheng Wang et al. (2006) synthesized 2,5-diphenyl-1,3,4-oxadiazole derivatives with terminal ethynyl- and butadiynyl- substituents, providing insights into the synthesis and properties of molecular wires. These compounds have implications for the development of materials with tailored electronic and optical properties.

Docking Studies and Crystal Structures

  • The crystal structures of tetrazole derivatives were analyzed to understand their orientation and interaction within cyclooxygenase-2 enzyme's active site, as reported by B. Al-Hourani et al. (2015). Such studies are crucial for designing inhibitors and understanding the molecular basis of enzyme inhibition.

Properties

IUPAC Name

1-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N6O/c18-14-7-6-13(10-15(14)19)25-16(22-23-24-25)11-21-17(26)20-9-8-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H2,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEFVSROZNYKTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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